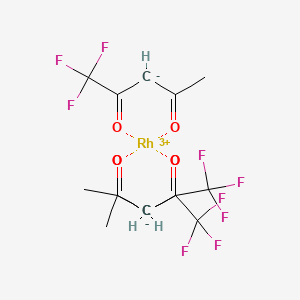
Tris(1,1,1-trifluoro-2,4-pentanedionato-I masculineO2,I masculineO4)rhodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium trifluoropentanedionate is a coordination compound of rhodium, a transition metal known for its catalytic properties. This compound is often used in various chemical reactions and industrial processes due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodium trifluoropentanedionate can be synthesized through the reaction of rhodium chloride with trifluoropentanedione in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of rhodium trifluoropentanedionate involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: Rhodium trifluoropentanedionate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Rhodium trifluoropentanedionate can participate in substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various ligands such as phosphines, amines; reactions often conducted in organic solvents under controlled temperatures.
Major Products:
Oxidation: Formation of rhodium oxides or higher oxidation state complexes.
Reduction: Formation of lower oxidation state rhodium complexes.
Substitution: Formation of new rhodium complexes with different ligands.
Applications De Recherche Scientifique
Rhodium trifluoropentanedionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cycloaddition reactions.
Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as a catalyst in petrochemical processes.
Mécanisme D'action
The mechanism by which rhodium trifluoropentanedionate exerts its effects involves coordination with various substrates, facilitating chemical transformations. The rhodium center acts as a catalytic site, enabling the activation and conversion of reactants into products. Molecular targets include organic molecules, where the rhodium complex can facilitate bond formation or cleavage through its catalytic activity.
Comparaison Avec Des Composés Similaires
Rhodium acetylacetonate: Another rhodium complex with similar catalytic properties but different ligand structure.
Rhodium chloride: A simpler rhodium compound used in various catalytic applications.
Rhodium carbonyl complexes: Known for their use in hydroformylation reactions.
Uniqueness: Rhodium trifluoropentanedionate is unique due to its trifluoropentanedionate ligand, which imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in certain catalytic processes compared to other rhodium complexes.
Propriétés
Numéro CAS |
14652-54-1 |
|---|---|
Formule moléculaire |
C15H12F9O6Rh |
Poids moléculaire |
562.14 g/mol |
Nom IUPAC |
rhodium(3+);1,1,1-trifluoropentane-2,4-dione |
InChI |
InChI=1S/3C5H4F3O2.Rh/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H,1H3;/q3*-1;+3 |
Clé InChI |
XTDCZFATKSCFJY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


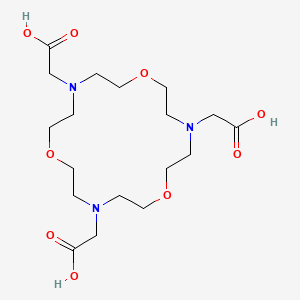

![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![5-[2-(Benzyloxy)phenyl]-2-pyridinamine](/img/structure/B12845748.png)
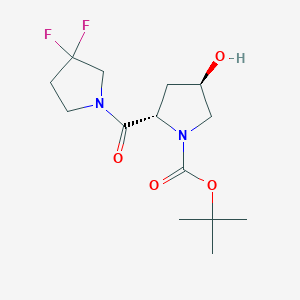

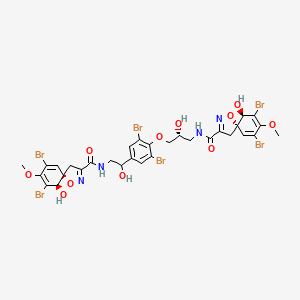
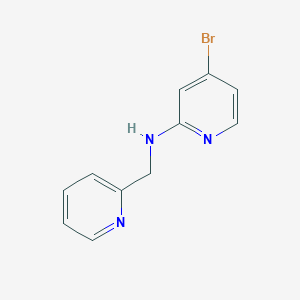
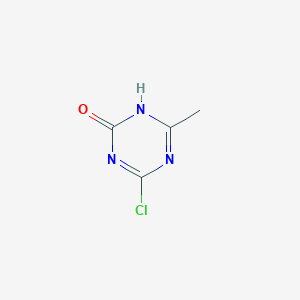

![5-Benzyl-6,6-dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12845792.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)


